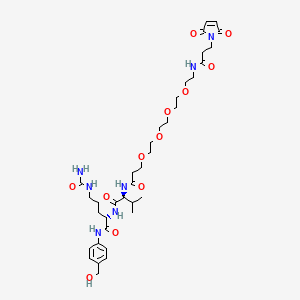
8-Bromoquinoxaline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoquinoxaline-5-carbonitrile is a chemical compound with the CAS Number: 2101944-52-7 . It has a molecular weight of 234.05 . It is a solid substance and is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of quinoxalines, which includes 8-Bromoquinoxaline-5-carbonitrile, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular formula of 8-Bromoquinoxaline-5-carbonitrile is C9H4BrN3 . Unfortunately, the specific molecular structure analysis of this compound is not available in the search results.Physical And Chemical Properties Analysis
8-Bromoquinoxaline-5-carbonitrile is a solid substance . It has a molecular weight of 234.05 . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Reactivity
Quinoxaline, which is a part of the “8-Bromoquinoxaline-5-carbonitrile” compound, has become a subject of extensive research due to its emergence as an important chemical moiety . It demonstrates a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
Dyes and Fluorescent Materials
Quinoxaline scaffolds have been used in the design and development of dyes and fluorescent materials . These materials have a wide range of applications in various industries, including textiles, plastics, and electronics .
Electroluminescent Materials
Quinoxaline is also used in the creation of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field .
Organic Sensitizers for Solar Cell Applications
Quinoxaline has been used in the development of organic sensitizers for solar cell applications . These sensitizers are used to increase the efficiency of solar cells by absorbing more light .
Polymeric Optoelectronic Materials
Quinoxaline is used in the development of polymeric optoelectronic materials . These materials have applications in various fields, including telecommunications, data storage, and display technologies .
Bioactive Quinoxaline-Containing Sulfonamides
Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . These quinoxaline sulfonamide derivatives have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Safety and Hazards
The safety information for 8-Bromoquinoxaline-5-carbonitrile includes several hazard statements: H302, H315, H319, H335 . The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Propriétés
IUPAC Name |
8-bromoquinoxaline-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHARUSVUHYFDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinoxaline-5-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]aniline](/img/structure/B6306764.png)












